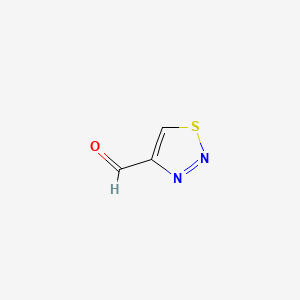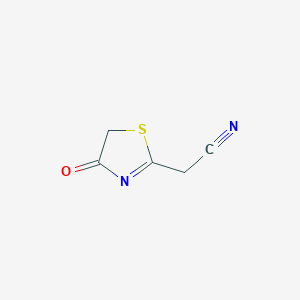
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-4H-1,2,4-triazole-3-thiol” seems to be a complex organic molecule that likely contains a benzodioxin ring and a 1,2,4-triazole ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The benzodioxin ring and the 1,2,4-triazole ring are likely key structural features .
Chemical Reactions Analysis
Compounds with similar structures have been shown to participate in various chemical reactions, highlighting their versatile chemical properties.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For similar compounds, properties such as melting point, boiling point, and density have been reported .
Aplicaciones Científicas De Investigación
Biological Significance and Applications
Chemical Reactivity and Synthetic Approaches : The triazoles, including 1,2,4-triazole derivatives, are highlighted for their significant role in developing new drugs due to their diverse biological activities. The reactivity of these compounds allows for structural variations, making them valuable in creating pharmacologically active agents. Synthesis strategies have evolved to address green chemistry concerns, focusing on energy-saving and sustainable methods while exploring new prototypes for emerging diseases and resistant bacterial strains (Ferreira et al., 2013).
Physico-Chemical Properties and Applications : 1,2,4-triazole derivatives have been extensively studied for their physico-chemical properties, highlighting their applications beyond medicinal chemistry. These compounds are utilized in various fields, including engineering, metallurgy, and agriculture, due to their versatility as optical materials, photosensitizers, antioxidants, and corrosion inhibitors (Parchenko, 2019).
Biological Activities : The diverse biological activities of 1,2,4-triazole derivatives encompass anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This broad spectrum of activity is attributed to the structural versatility of triazole compounds, which allows for targeted modifications to enhance specific biological interactions (Ohloblina, 2022).
Antimicrobial and Antifungal Applications : Specific 1,2,4-triazole derivatives have been identified for their potent antimicrobial and antifungal activities, offering potential solutions to combat resistant strains of bacteria and fungi. These findings underscore the importance of triazole compounds in developing new antimicrobial agents (Li & Zhang, 2021).
Propiedades
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-7-12-13-11(17)14(7)8-2-3-9-10(6-8)16-5-4-15-9/h2-3,6H,4-5H2,1H3,(H,13,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRQEBIQFZUKNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C2=CC3=C(C=C2)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372048 |
Source


|
| Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
306936-85-6 |
Source


|
| Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B1301800.png)









